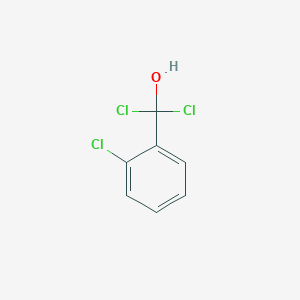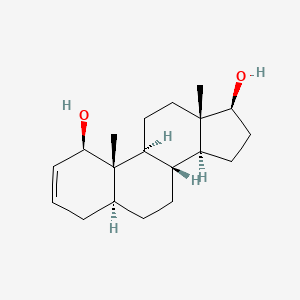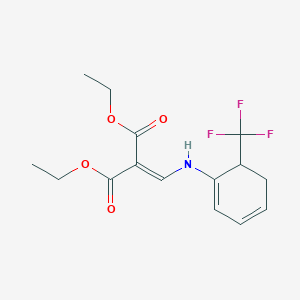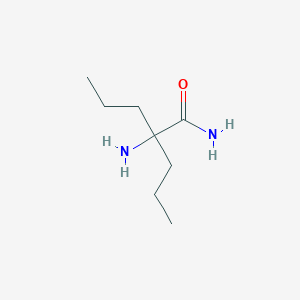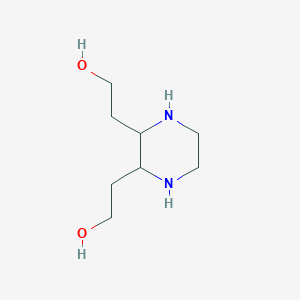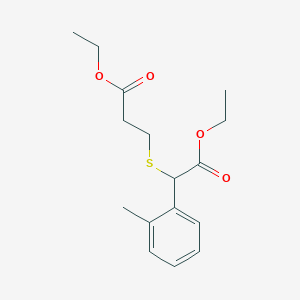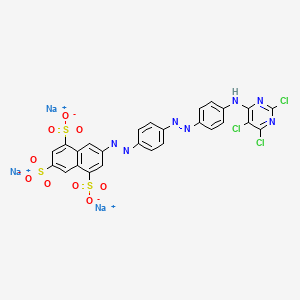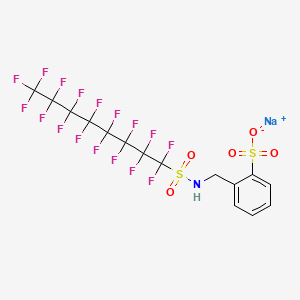
Benzenesulfonic acid, ((((heptadecafluorooctyl)sulfonyl)amino)methyl)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, ((((heptadecafluorooctyl)sulfonyl)amino)methyl)-, monosodium salt is a complex organosulfur compound. It is characterized by the presence of a benzenesulfonic acid group attached to a heptadecafluorooctyl chain via a sulfonyl amino linkage. This compound is known for its unique chemical properties, including high solubility in water and alcohols, and its application in various industrial and scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, ((((heptadecafluorooctyl)sulfonyl)amino)methyl)-, monosodium salt typically involves the sulfonation of benzene using concentrated sulfuric acid. This process is followed by the introduction of the heptadecafluorooctyl group through a sulfonyl amino linkage. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves continuous sulfonation processes, such as the Monsanto process, which uses oleum (fuming sulfuric acid) to achieve high yields. The process is designed to be efficient and scalable, allowing for the production of large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, ((((heptadecafluorooctyl)sulfonyl)amino)methyl)-, monosodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamides.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), and various reducing agents. The reactions typically require controlled temperatures and may involve the use of solvents such as ethanol or benzene.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and various substituted benzenesulfonic acid derivatives. These products have significant industrial and research applications.
Scientific Research Applications
Benzenesulfonic acid, ((((heptadecafluorooctyl)sulfonyl)amino)methyl)-, monosodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of detergents, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, ((((heptadecafluorooctyl)sulfonyl)amino)methyl)-, monosodium salt involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl amino linkage allows the compound to form stable complexes with these targets, thereby modulating their activity. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Sulfanilic acid: Another aromatic sulfonic acid with similar properties.
p-Toluenesulfonic acid: Commonly used in organic synthesis as a catalyst.
Phenylsulfonic acid: Shares structural similarities with benzenesulfonic acid derivatives.
Uniqueness
Benzenesulfonic acid, ((((heptadecafluorooctyl)sulfonyl)amino)methyl)-, monosodium salt is unique due to its heptadecafluorooctyl group, which imparts distinct chemical properties such as high hydrophobicity and stability. This makes it particularly useful in applications requiring robust and durable compounds.
Properties
CAS No. |
51032-47-4 |
|---|---|
Molecular Formula |
C15H7F17NNaO5S2 |
Molecular Weight |
691.3 g/mol |
IUPAC Name |
sodium;2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)methyl]benzenesulfonate |
InChI |
InChI=1S/C15H8F17NO5S2.Na/c16-8(17,10(20,21)12(24,25)14(28,29)30)9(18,19)11(22,23)13(26,27)15(31,32)40(37,38)33-5-6-3-1-2-4-7(6)39(34,35)36;/h1-4,33H,5H2,(H,34,35,36);/q;+1/p-1 |
InChI Key |
UZYQQZDQGZFHEK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide,N-(4-methyl-1H-benzo[D]imidazol-2-YL)-](/img/structure/B13821641.png)
![N-[1-[(4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphoryl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13821651.png)
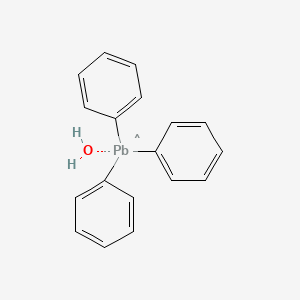
![2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile](/img/structure/B13821658.png)
![N-{3-[(1Z)-1-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide](/img/structure/B13821663.png)
